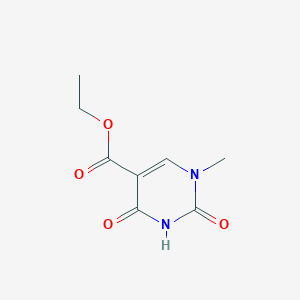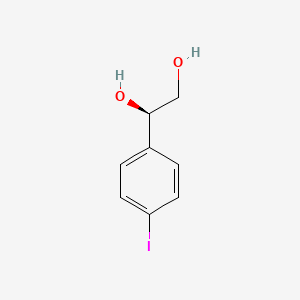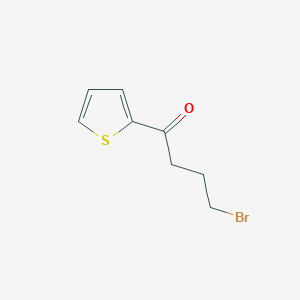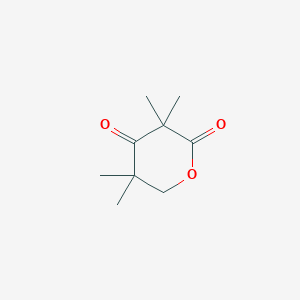
3,3,5,5-Tetramethyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethyloxane-2,4-dione, also known as Trimethadione, is a chemical compound with the molecular formula C6H9NO3. It is a solid powder that ranges from colorless to slightly yellow in appearance. This compound is known for its stability at room temperature but is hygroscopic, meaning it absorbs moisture from the air .
Méthodes De Préparation
3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: It has been used in the treatment of epilepsy, particularly for absence seizures.
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .
Comparaison Avec Des Composés Similaires
3,3,5,5-Tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:
3,5,5-Trimethyloxazolidine-2,4-dione: Another oxazolidinedione compound with similar anticonvulsant properties.
3,3’,5,5’-Tetramethylbenzidine: A compound used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).
The uniqueness of this compound lies in its specific molecular structure and its effectiveness as an anticonvulsant agent .
Propriétés
Numéro CAS |
86096-13-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3 |
Clé InChI |
OKUIGOUHLICAHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C(C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


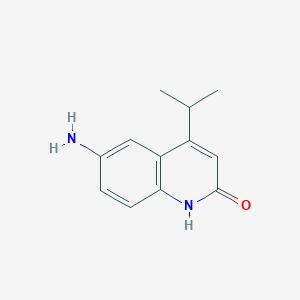
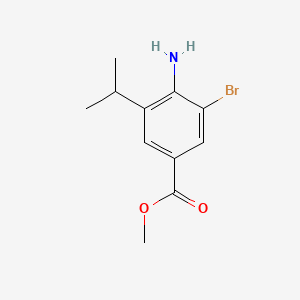
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

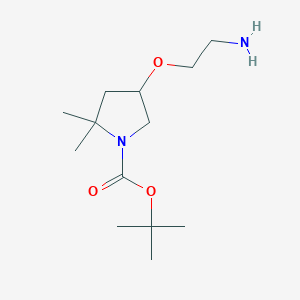
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)



